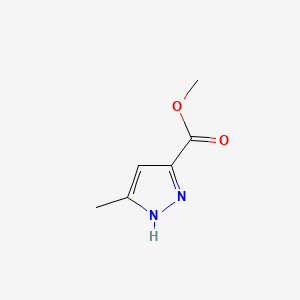
2-Fluorophenethyl bromide
Übersicht
Beschreibung
2-Fluorophenethyl bromide is a chemical compound with the empirical formula C8H8BrF. It has a molecular weight of 203.05 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of 2-Fluorophenethyl bromide involves a reaction with the reactants OCCc1ccccc1F and O=S(=O)(O)O. The reaction results in the formation of the product Fc1ccccc1CCBr.Molecular Structure Analysis
The linear formula of 2-Fluorophenethyl bromide is FC6H4CH2CH2Br . The InChI key is FQGDFWIQBCQXPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluorophenethyl bromide has a boiling point of 73-75 °C/20 mmHg and a density of 1.4458 g/mL at 25 °C . Its refractive index is n20/D 1.5340 .Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing
2-Fluorophenethyl bromide is utilized in the development of fluorescence-based sensors. For instance, a study by Hirai et al. (2016) explored the creation of bromide salts for sensing fluoride ions in water. This research demonstrates the potential of using derivatives of 2-Fluorophenethyl bromide in environmental monitoring and analytical chemistry (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Organic Chemistry Education
Baar (2018) describes an organic chemistry laboratory experiment where students optimize the reaction conditions for Williamson ether synthesis using 2-Fluorophenethyl bromide. This educational approach provides students with practical experience in organic synthesis and reaction optimization (Baar, 2018).
Pharmaceutical Research
Gomzina et al. (2007) discuss the use of a related compound, 2-[18F]fluoroethyl bromide, in the synthesis of a radiotracer for PET diagnostics of brain tumors. This application highlights the relevance of fluorinated compounds like 2-Fluorophenethyl bromide in developing diagnostic tools for medical imaging (Gomzina, Vasil'ev, & Krasikova, 2007).
Chemical Synthesis
Leroux, Mangano, and Schlosser (2005) explored the reactivity of 1-fluoro-2-(triethylsilyl)naphthalene, a derivative of 2-Fluorophenethyl bromide, in base-mediated reactions. Their research contributes to the understanding of the chemical behavior of fluorinated compounds in organic synthesis (Leroux, Mangano, & Schlosser, 2005).
Safety and Hazards
2-Fluorophenethyl bromide is classified as a combustible liquid and is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation . In case of swallowing, it is advised to call a poison center or doctor .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDFWIQBCQXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373660 | |
| Record name | 2-Fluorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91319-54-9 | |
| Record name | 2-Fluorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)-2-fluoro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)









![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)
![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)